molecular formula C3H8N2S2 B3049318 Hydrazinecarbodithioic acid, 1-methyl-, methyl ester CAS No. 20184-94-5

Hydrazinecarbodithioic acid, 1-methyl-, methyl ester

Cat. No.: B3049318
CAS No.: 20184-94-5
M. Wt: 136.24 g/mol
InChI Key: QCEOBXKEQKMIAY-UHFFFAOYSA-N
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Description

Hydrazinecarbodithioic acid, 1-methyl-, methyl ester (CAS: Not explicitly listed in evidence, but structurally related to compounds in and ) is a sulfur-containing hydrazine derivative characterized by a methyl group on the hydrazine nitrogen and a methyl ester functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic systems such as triazoles and benzothiazines . Its synthesis typically involves the reaction of hydrazine derivatives with carbon disulfide (CS₂) followed by methylation using agents like dimethyl sulfate (Me₂SO₄) . The compound’s reactivity stems from the presence of both hydrazine and dithiocarbamate moieties, enabling diverse chemical transformations, including condensations and coordination with metal ions .

Properties

IUPAC Name

methyl N-amino-N-methylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S2/c1-5(4)3(6)7-2/h4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEOBXKEQKMIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174016
Record name Hydrazinecarbodithioic acid, 1-methyl-, methyl ester
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Molecular Weight

136.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20184-94-5
Record name Methyl 1-methylhydrazinecarbodithioate
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Record name Hydrazinecarbodithioic acid, 1-methyl-, methyl ester
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Record name Methyl 2-methyldithiocarbazate
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Record name Hydrazinecarbodithioic acid, 1-methyl-, methyl ester
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Record name Methyl 2-methyldithiocarbazate
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Preparation Methods

The synthesis of Hydrazinecarbodithioic acid, 1-methyl-, methyl ester can be achieved through several methods. One common method involves the reaction of hydrazinecarbodithioic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Hydrazinecarbodithioic acid+Methyl iodideHydrazinecarbodithioic acid, 1-methyl-, methyl ester+Sodium iodide\text{Hydrazinecarbodithioic acid} + \text{Methyl iodide} \rightarrow \text{this compound} + \text{Sodium iodide} Hydrazinecarbodithioic acid+Methyl iodide→Hydrazinecarbodithioic acid, 1-methyl-, methyl ester+Sodium iodide

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrazinecarbodithioic acid, 1-methyl-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Hydrazinecarbodithioic acid derivatives have been investigated for their potential as bioactive compounds. They are particularly noted for their role as:

  • Antimicrobial Agents: Studies have shown that derivatives of hydrazinecarbodithioic acid exhibit antimicrobial properties, making them candidates for developing new antibiotics. For instance, research indicated that certain modifications of the compound enhance its efficacy against various bacterial strains .
  • Anticancer Agents: The compound has also been evaluated for its anticancer properties. Research has focused on its ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .

Agriculture

Hydrazinecarbodithioic acid derivatives are utilized in agriculture as:

  • Fungicides and Herbicides: The compound's dithiocarbamate structure allows it to function effectively as a fungicide. It inhibits fungal growth and can be used to protect crops from various diseases .

Material Science

In material science, hydrazinecarbodithioic acid plays a role in:

  • Polymer Chemistry: The compound is used as a precursor in synthesizing polymers with specific properties. Its ability to form cross-links in polymer matrices enhances the mechanical strength and thermal stability of materials .

Coordination Chemistry

Hydrazinecarbodithioic acid acts as a ligand in coordination chemistry:

  • Metal Complex Formation: The compound forms stable complexes with transition metals, which are studied for their catalytic properties in various chemical reactions . These metal complexes have applications in catalysis and materials development.

Case Studies

Study TitleFocusFindings
Synthesis and Antimicrobial Activity of Hydrazinecarbodithioic Acid DerivativesMedicinal ChemistryIdentified several derivatives with significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
Evaluation of Hydrazinecarbodithioic Acid as a FungicideAgricultural ScienceDemonstrated effective inhibition of fungal pathogens in crop protection trials .
Metal Complexes of Hydrazinecarbodithioic Acid: Synthesis and CharacterizationCoordination ChemistryReported the formation of stable metal complexes that exhibited enhanced catalytic activity .

Mechanism of Action

The mechanism by which Hydrazinecarbodithioic acid, 1-methyl-, methyl ester exerts its effects involves interactions with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Hydrazinecarbodithioic Acid Derivatives

Compound Name Molecular Formula Substituents on Hydrazine Ester Group Key Structural Features Reference
Hydrazinecarbodithioic acid, 1-methyl-, methyl ester C₄H₈N₂S₂ 1-methyl Methyl Methyl substitution on N, methyl ester
Hydrazinecarbodithioic acid, cyclopentylidene-, methyl ester C₉H₁₄N₂S₂ Cyclopentylidene Methyl Cyclic ketone substituent enhances rigidity
[1-(2-Naphthyl)ethylidene]hydrazinecarbodithioic acid phenyl methyl ester C₂₁H₁₈N₂S₂ 2-naphthyl ethylidene Phenyl methyl Aromatic substituents improve stability
Hydrazinecarboximidothioic acid, 2-(1-methylethylidene)-, methyl ester C₅H₁₁N₃S·HI Isopropylidene Methyl Incorporates imidothioate and hydriodide

Key Observations :

  • Substituent Effects : The parent compound’s methyl groups (1-methyl and methyl ester) confer moderate reactivity and lipophilicity. In contrast, aromatic or cyclic substituents (e.g., cyclopentylidene, naphthyl) enhance stability and enable π-π interactions in metal coordination .
  • Functional Group Diversity : Derivatives like hydrazinecarboximidothioic acid introduce imine and thioamide groups, expanding applications in chelation chemistry .

Key Observations :

  • Parent Compound : The synthesis relies on straightforward alkylation, while derivatives require additional steps like Schiff base formation .

Key Observations :

  • Biological Activity : Aryl-substituted derivatives exhibit enhanced antimicrobial properties compared to the parent compound, likely due to improved membrane penetration .
  • Coordination Chemistry : The sulfur and nitrogen atoms in the parent compound enable chelation with metals like Sb(III), forming stable complexes .
Physical and Chemical Properties

Table 4: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Stability
This compound ~188.3 Moderate in ethanol Sensitive to hydrolysis
Cyclopentylidene derivative 214.34 Low in water High (cyclic stabilization)
Hydrazinecarboximidothioic acid derivative 273.14 (with HI) Soluble in DMSO Hygroscopic

Key Observations :

  • Stability : Cyclic or aromatic substituents (e.g., cyclopentylidene) increase thermal and hydrolytic stability .
  • Solubility : Methyl ester groups improve solubility in organic solvents, whereas ionic derivatives (e.g., hydriodide) prefer polar aprotic solvents .

Biological Activity

Hydrazinecarbodithioic acid, 1-methyl-, methyl ester (commonly referred to as methyl hydrazinecarbodithioate) is a compound with notable biological activities, particularly in antimicrobial and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Methyl hydrazinecarbodithioate has the molecular formula C₃H₈N₂S₂. Its structure features a hydrazine backbone with carbodithioic acid functionalities, which are known to contribute to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various hydrazone derivatives, including those related to methyl hydrazinecarbodithioate. For instance, a study evaluated the antimicrobial activity of synthesized compounds against Gram-positive bacteria. Notably:

  • Compound 3a exhibited a Minimum Inhibitory Concentration (MIC) of 6.2 µg/mL against resistant strains.
  • Compound 4a showed even greater efficacy with an MIC of 3.1 µg/mL against both sensitive and resistant strains, indicating its potential as a lead compound for anti-tuberculosis drug development .

The mechanism by which methyl hydrazinecarbodithioate and its derivatives exert their antimicrobial effects is still under investigation. However, it is suggested that these compounds may bypass traditional resistance mechanisms seen in pathogens like Mycobacterium tuberculosis, allowing them to maintain efficacy against resistant strains .

Case Studies

Several case studies have been conducted to assess the biological activity of methyl hydrazinecarbodithioate:

  • Study on Tuberculostatic Activity :
    • The study demonstrated that derivatives of hydrazinecarbodithioic acid possess significant tuberculostatic activity. The compounds were tested against various strains of Mycobacterium tuberculosis, showing promising results that warrant further exploration in drug development .
  • Protein Interaction Studies :
    • Molecular docking studies involving bovine serum albumin (BSA) indicated that methyl hydrazinecarbodithioate derivatives exhibit favorable binding affinities, which could enhance their therapeutic potential by improving bioavailability and efficacy .

Toxicological Profile

While exploring the biological activity of methyl hydrazinecarbodithioate, it is crucial to consider its safety profile:

  • Genotoxicity : Available data suggest that the compound is not considered genotoxic based on in vitro studies using bacterial reverse mutation assays.
  • Reproductive and Developmental Toxicity : Studies indicate that it does not exhibit reproductive or developmental toxicity at doses tested .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialMIC values: 3.1 - 6.2 µg/mL against M. tuberculosis
Protein Binding AffinityFavorable interaction with BSA
GenotoxicityNot considered genotoxic
Reproductive ToxicityNo significant effects observed

Q & A

Q. Key Considerations :

  • Use inert solvents (e.g., ethanol, dimethylacetamide) to avoid side reactions.
  • Control stoichiometry to prevent di-substitution or over-alkylation .

Table 1 : Example Reaction Conditions from

ReagentMolar Ratio (vs. Hydrazide)Reaction TimeConditions
KOH2:10.5 hoursEthanol/water, RT
CS₂1:10.5 hoursStirring
Me₂SO₄0.5:11 hourRT

How can researchers characterize this compound?

Basic Research Question
Characterization involves spectroscopic and physicochemical analyses:

  • ¹H/¹³C NMR : Identify methyl ester (δ ~3.7–3.9 ppm for OCH₃) and thiocarbonyl (C=S) groups .
  • FT-IR : Confirm S-H stretches (2500–2600 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .
  • Melting Point : Compare with literature values (e.g., derivatives in Table III,85 of ).
  • Elemental Analysis : Verify C, H, N, S content .

Q. Methodological Tip :

  • Crystallize the product from ethanol/water mixtures to improve purity for accurate melting point determination .

How can reaction conditions be optimized to prevent over-alkylation or di-substitution during synthesis?

Advanced Research Question
Over-alkylation is a common issue due to the reactivity of methylating agents. Strategies include:

  • Controlled Stoichiometry : Use substoichiometric Me₂SO₄ (e.g., 0.5:1 molar ratio to hydrazide) to limit mono-ester formation .
  • Low Temperatures : Conduct reactions at 0–5°C to slow down secondary alkylation .
  • Stepwise Addition : Add Me₂SO₄ dropwise over 30 minutes to maintain reaction control .

Data Analysis :
Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) to detect intermediates.

What strategies are employed to design derivatives of this compound for antibacterial activity studies?

Advanced Research Question
Derivatives are synthesized by modifying the hydrazinecarbodithioate backbone:

  • Heterocyclic Fusion : React with aldehydes to form Schiff bases, which are cyclized into thiadiazole or pyrazole rings .
  • Bioisosteric Replacement : Substitute the methyl ester with bioisosteres (e.g., ethyl ester, benzyl groups) to enhance lipophilicity .

Example :
N'-[1-Methyl-pentylidene]-hydrazinecarbodithioic acid methyl ester derivatives showed enhanced bioactivity when coupled with chromone or benzyl groups .

How should researchers address contradictions in reported synthetic yields or biological activity data?

Advanced Research Question
Discrepancies often arise from variations in:

  • Reagent Purity : Hydrazine hydrate purity (e.g., 80% vs. 99%) impacts reaction efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may accelerate side reactions vs. ethanol .
  • Biological Assays : Differences in bacterial strains (Gram-positive vs. Gram-negative) affect MIC values .

Q. Resolution Strategy :

  • Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Perform kinetic studies to identify rate-limiting steps in synthesis .

What are the stability considerations for this compound under experimental storage conditions?

Advanced Research Question
The compound is sensitive to:

  • Moisture : Hydrolysis of the ester group occurs in aqueous media; store desiccated at -20°C .
  • Light : Thiocarbonyl bonds degrade under UV exposure; use amber vials .

Q. Stability Testing :

  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

How is this compound utilized in the synthesis of heterocyclic scaffolds?

Advanced Research Question
The thiocarbazate moiety serves as a precursor for:

  • Thiadiazoles : React with HNO₂ to form 1,3,4-thiadiazole rings .
  • Schiff Bases : Condense with aromatic aldehydes (e.g., benzaldehyde) for antimicrobial agents .

Example Reaction :
N'-(6-Methoxypyrazine-2-carbonyl)-hydrazinecarbodithioic acid methyl ester → cyclization with AcOH yields pyrazine-thiadiazole hybrids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrazinecarbodithioic acid, 1-methyl-, methyl ester
Reactant of Route 2
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Hydrazinecarbodithioic acid, 1-methyl-, methyl ester

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